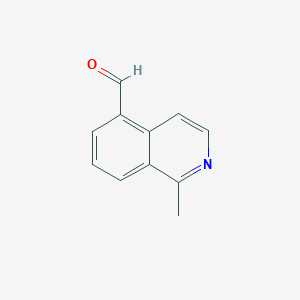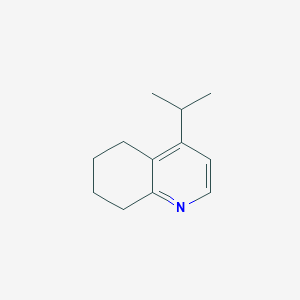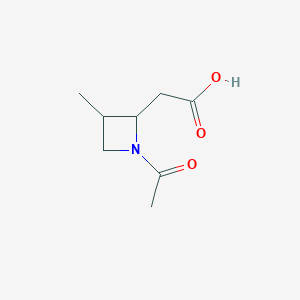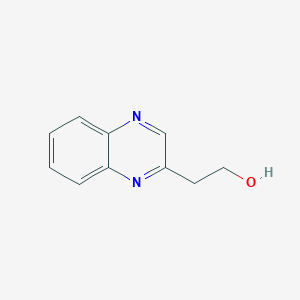![molecular formula C10H6N2O B11913692 Furo[3,4-b]quinoxaline CAS No. 269-71-6](/img/structure/B11913692.png)
Furo[3,4-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-b]quinoxaline est un composé hétérocyclique qui appartient à la famille des quinoxalines. Il se caractérise par un système cyclique fusionné constitué d'un cycle furane et d'un cycle quinoxaline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de Furo[3,4-b]quinoxaline peut être réalisée par plusieurs méthodes. Une approche courante implique la condensation de la 9,10-phénanthroquinone substituée avec la 3,4-diaminofurazane en milieu acide . Une autre méthode comprend la réaction du 5,6-difluorobenzofuroxane avec l'acétoacétate d'éthyle en présence de triéthylamine, suivie de transformations ultérieures .
Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. L'utilisation de la catalyse sans métaux de transition a été explorée pour rendre le processus plus respectueux de l'environnement et plus rentable .
Analyse Des Réactions Chimiques
Types de réactions : Furo[3,4-b]quinoxaline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoxaline-1,4-dioxyde.
Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.
Substitution : Il peut participer à des réactions de substitution, telles que l'halogénation et l'alkylation.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : L'halogénation peut être réalisée en utilisant des halogènes comme le chlore ou le brome, tandis que l'alkylation peut être effectuée en utilisant des halogénures d'alkyle en présence d'une base.
Principaux produits formés :
Oxydation : Dérivés de la quinoxaline-1,4-dioxyde.
Réduction : Dérivés dihydro.
Substitution : Dérivés halogénés ou alkylés de la furoquinoxaline.
4. Applications de la recherche scientifique
This compound a trouvé des applications dans divers domaines de la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a montré un potentiel en tant que sonde fluorescente pour la détection des biomolécules.
Médecine : Il présente des activités anticancéreuses et antimicrobiennes prometteuses.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, perturbant ainsi leur fonction normale . La capacité du composé à s'intercaler dans l'ADN et à induire un stress oxydatif contribue également à son activité biologique .
Composés similaires :
Furo[2,3-b]quinoxaline : Un autre isomère de position avec des caractéristiques structurales similaires mais des propriétés électroniques différentes.
Pyrrolo[3,4-b]quinoxaline : Un composé apparenté avec un cycle pyrrole au lieu d'un cycle furane.
Unicité : this compound est unique en raison de son motif de fusion cyclique spécifique, qui confère des propriétés électroniques et photophysiques distinctes. Cela le rend particulièrement adapté aux applications dans l'électronique organique et comme sonde fluorescente .
Applications De Recherche Scientifique
Furo[3,4-b]quinoxaline has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of Furo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s ability to intercalate into DNA and induce oxidative stress also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Furo[2,3-b]quinoxaline: Another positional isomer with similar structural features but different electronic properties.
Pyrrolo[3,4-b]quinoxaline: A related compound with a pyrrole ring instead of a furan ring.
Uniqueness: Furo[3,4-b]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .
Propriétés
Numéro CAS |
269-71-6 |
|---|---|
Formule moléculaire |
C10H6N2O |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
furo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H |
Clé InChI |
NTXBSHWBLIQXIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=COC=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)



![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)



![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)



